molecular formula C11H12Cl2O4 B14262192 Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate CAS No. 136577-13-4

Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

Cat. No.: B14262192
CAS No.: 136577-13-4
M. Wt: 279.11 g/mol
InChI Key: WPMPMHXPDZOTEY-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate typically involves the esterification of 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoic acid with ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dihydroxybenzoate: Lacks the chlorine atoms and has different reactivity and applications.

    Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with different substitution patterns, leading to distinct chemical properties.

Properties

CAS No.

136577-13-4

Molecular Formula

C11H12Cl2O4

Molecular Weight

279.11 g/mol

IUPAC Name

ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

InChI

InChI=1S/C11H12Cl2O4/c1-3-5-6(11(16)17-4-2)9(14)8(13)10(15)7(5)12/h14-15H,3-4H2,1-2H3

InChI Key

WPMPMHXPDZOTEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OCC

Origin of Product

United States

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